molecular formula C9H11FN2O B8622267 (4-fluorophenyl)-acetic acid N-methyl-hydrazide

(4-fluorophenyl)-acetic acid N-methyl-hydrazide

Cat. No. B8622267
M. Wt: 182.19 g/mol
InChI Key: IIKURMSQWHXJGV-UHFFFAOYSA-N
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Patent
US06677337B2

Procedure details

To a −78° C. stirred solution of methyl hydrazine (11 mL, 208.5 mmol) in CH2Cl2 (100 mL) is added dropwise a solution of commercially available 4-fluorophenyl-acetyl chloride (12 g, 69.5 mmol) in CH2Cl2 (200 mL). The reaction mixture is stirred for 2 hours at −78° C. and is then slowly warmed to room temperature. The reaction mixture is filtered and the filtrate concentrated under reduced pressure to give a pale yellow oil. Purification over silica (EtOAc) affords 7.6 g (61% yield) of the desired product: 1H NMR (300 MHz, CDCl3) δ 7.28-7.23 (m, 2H), 6.99-6.92 (m, 2H), 3.87 (s, 2H), 3.190 (s, 2H), 3.11 (s, 3H); ESI/MS: 183.1 (M+H).
Name
methyl hydrazine
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[F:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](Cl)=[O:13])=[CH:7][CH:6]=1>C(Cl)Cl>[CH3:1][N:2]([C:12](=[O:13])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([F:4])=[CH:6][CH:7]=1)[NH2:3]

Inputs

Step One
Name
methyl hydrazine
Quantity
11 mL
Type
reactant
Smiles
CNN
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then slowly warmed to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
Purification over silica (EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(N)C(CC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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